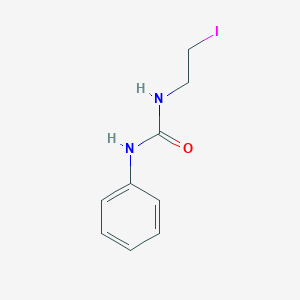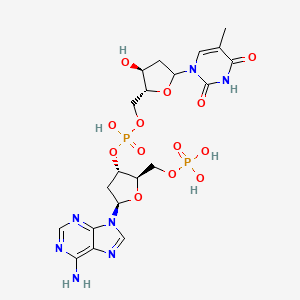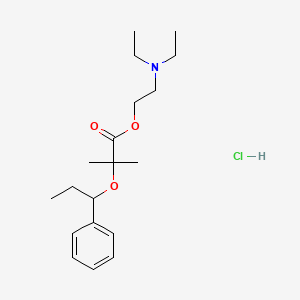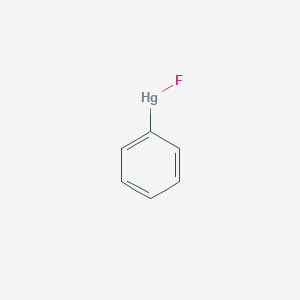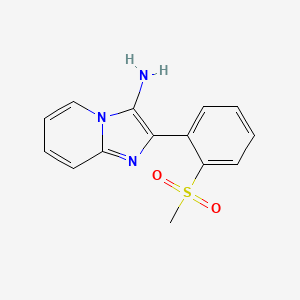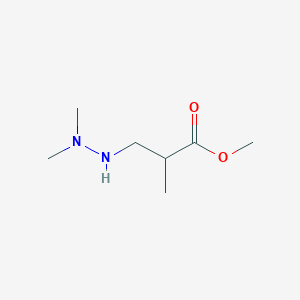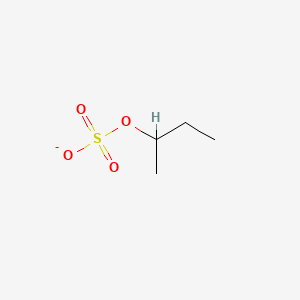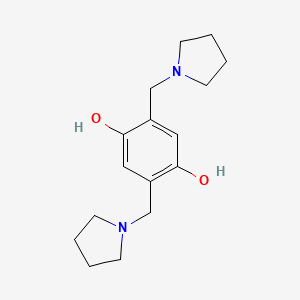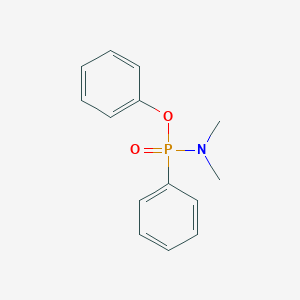![molecular formula C42H24 B14744266 Anthra[2,3-j]heptaphene CAS No. 214-77-7](/img/structure/B14744266.png)
Anthra[2,3-j]heptaphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthra[2,3-j]heptaphene is a polycyclic aromatic hydrocarbon known for its unique structure and properties. It is a member of the anthracene family, characterized by its extended conjugated system, which imparts significant stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-j]heptaphene typically involves multi-step organic reactions. One common method includes the cyclization of linear anthrafurandiones, which are synthesized through the cyclization of anthraquinone derivatives . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the heptaphene ring structure.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Anthra[2,3-j]heptaphene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s extended conjugated system, which allows for the delocalization of electrons and the formation of reactive intermediates .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize this compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding dihydro derivatives.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has shown that derivatives of Anthra[2,3-j]heptaphene exhibit anticancer properties by inhibiting the proliferation of cancer cells
Mecanismo De Acción
The mechanism by which Anthra[2,3-j]heptaphene exerts its effects is primarily through the interaction with cellular proteins and nucleic acids. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components . These mechanisms make it a potent candidate for anticancer therapy.
Comparación Con Compuestos Similares
Anthraquinone: Known for its use in dye production and as an anticancer agent.
Anthra[2,3-b]furan-5,10-dione: Exhibits superior antiproliferative activity compared to its thiophene and pyrrole analogs.
Anthra[2,3-b]thiophene-3-carboxylic acid: Used in the development of chemotherapeutic agents and photo-controlled materials.
Uniqueness: Anthra[2,3-j]heptaphene stands out due to its unique heptaphene ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and electronic devices .
Propiedades
Número CAS |
214-77-7 |
|---|---|
Fórmula molecular |
C42H24 |
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
decacyclo[28.12.0.02,15.04,13.06,11.016,29.018,27.020,25.032,41.034,39]dotetraconta-1(42),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40-henicosaene |
InChI |
InChI=1S/C42H24/c1-2-8-26-14-32-20-38-37(19-31(32)13-25(26)7-1)39-21-33-15-27-9-3-4-11-29(27)17-35(33)23-41(39)42-24-36-18-30-12-6-5-10-28(30)16-34(36)22-40(38)42/h1-24H |
Clave InChI |
SKNAVPCRWGBZIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC7=CC=CC=C7C=C6C=C5C8=CC9=CC1=CC=CC=C1C=C9C=C48 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




